molecular formula C24H32N4O3 B2932576 N1-cyclohexyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide CAS No. 877631-38-4

N1-cyclohexyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Cat. No. B2932576
CAS RN: 877631-38-4
M. Wt: 424.545
InChI Key: WVTXORPVJNRSHE-UHFFFAOYSA-N
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Description

N1-cyclohexyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide, also known as F13714, is a novel compound with potential therapeutic applications in the field of neuroscience.

Scientific Research Applications

Neuroinflammation Imaging

PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R) is a significant application. The study developed a PET radiotracer specific for CSF1R, a microglia-specific marker, which can noninvasively image reactive microglia and disease-associated microglia contributing to neuroinflammation in vivo. This radiotracer is valuable for developing new therapeutics for neuroinflammation, particularly targeting CSF1R, by providing a noninvasive, repeatable readout in patients and enabling measurement of drug target engagement. The ability to measure microglial activity specifically and noninvasively would benefit studying neuroinflammation involved in various neuropsychiatric disorders (Horti et al., 2019).

Catalytic Activity in Chemical Synthesis

N,N'-Bisoxalamides enhance the catalytic activity in Cu-catalyzed N-arylation of anilines and cyclic secondary amines. The study demonstrates the effectiveness of N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), a bidentate ligand, in promoting Cu-catalyzed coupling of a broad range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines at low temperatures. This method facilitates the synthesis of pharmaceutically important building blocks with high selectivity in CuI/BFMO-catalyzed direct monoarylation of piperazine with (hetero)aryl bromides (Bhunia et al., 2017).

Complex Molecular Synthesis

The synthesis of ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate involves NaOH-catalyzed cyclocondensation of 3-(4-ethoxyphenyl)-1-(furan-2-yl)prop-2-en-1-one with ethyl acetoacetate. This process results in molecules where the furan and cyclohexene rings are almost parallel, demonstrating the potential for creating complex molecular structures through strategic synthesis methodologies (Badshah et al., 2008).

properties

IUPAC Name

N'-cyclohexyl-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c29-23(24(30)26-19-8-3-1-4-9-19)25-18-21(22-12-7-17-31-22)28-15-13-27(14-16-28)20-10-5-2-6-11-20/h2,5-7,10-12,17,19,21H,1,3-4,8-9,13-16,18H2,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTXORPVJNRSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-cyclohexyl-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

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